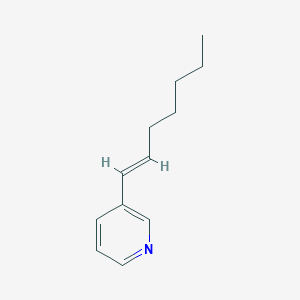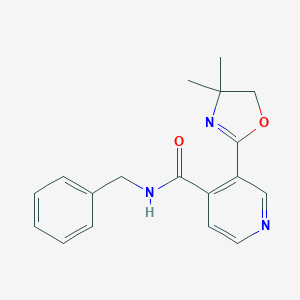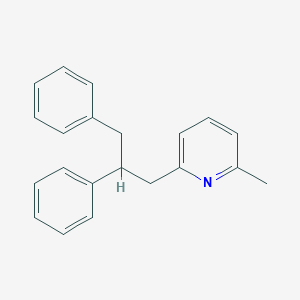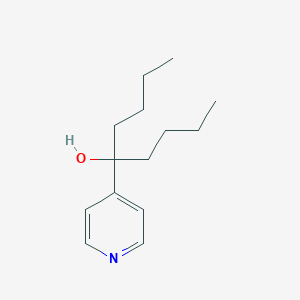![molecular formula C14H21NO2 B289890 1-[(3,4-Dimethylcyclohex-3-en-1-yl)methyl]piperidine-2,6-dione](/img/structure/B289890.png)
1-[(3,4-Dimethylcyclohex-3-en-1-yl)methyl]piperidine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3,4-Dimethylcyclohex-3-en-1-yl)methyl]piperidine-2,6-dione, also known as DMDD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic effects. DMDD belongs to the class of compounds known as piperidinediones, and its molecular formula is C13H19NO2.
Mécanisme D'action
1-[(3,4-Dimethylcyclohex-3-en-1-yl)methyl]piperidine-2,6-dione exerts its therapeutic effects through various mechanisms, including the inhibition of pro-inflammatory cytokines, the reduction of oxidative stress, and the activation of antioxidant enzymes. 1-[(3,4-Dimethylcyclohex-3-en-1-yl)methyl]piperidine-2,6-dione has also been shown to regulate various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation and cell survival.
Biochemical and Physiological Effects:
1-[(3,4-Dimethylcyclohex-3-en-1-yl)methyl]piperidine-2,6-dione has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that 1-[(3,4-Dimethylcyclohex-3-en-1-yl)methyl]piperidine-2,6-dione can reduce inflammation, oxidative stress, and neuronal damage in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. 1-[(3,4-Dimethylcyclohex-3-en-1-yl)methyl]piperidine-2,6-dione has also been shown to inhibit the growth of cancer cells and reduce tumor size in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(3,4-Dimethylcyclohex-3-en-1-yl)methyl]piperidine-2,6-dione has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It also has low toxicity, making it safe for use in animal studies. However, 1-[(3,4-Dimethylcyclohex-3-en-1-yl)methyl]piperidine-2,6-dione has a limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the research on 1-[(3,4-Dimethylcyclohex-3-en-1-yl)methyl]piperidine-2,6-dione. One area of interest is the development of 1-[(3,4-Dimethylcyclohex-3-en-1-yl)methyl]piperidine-2,6-dione-based therapies for the treatment of neurodegenerative diseases and cancer. Researchers are also exploring the potential of 1-[(3,4-Dimethylcyclohex-3-en-1-yl)methyl]piperidine-2,6-dione as a tool for studying the mechanisms of inflammation and oxidative stress. Finally, there is a need for further studies to determine the optimal dosage and administration of 1-[(3,4-Dimethylcyclohex-3-en-1-yl)methyl]piperidine-2,6-dione for therapeutic purposes.
Conclusion:
In conclusion, 1-[(3,4-Dimethylcyclohex-3-en-1-yl)methyl]piperidine-2,6-dione is a promising compound that has gained significant attention in scientific research due to its potential therapeutic effects. Its anti-inflammatory, antioxidant, and neuroprotective properties make it a promising candidate for the treatment of various diseases, including neurodegenerative disorders, cancer, and inflammatory diseases. While further research is needed to fully understand its mechanisms of action and therapeutic potential, 1-[(3,4-Dimethylcyclohex-3-en-1-yl)methyl]piperidine-2,6-dione represents a promising avenue for the development of new therapies.
Méthodes De Synthèse
1-[(3,4-Dimethylcyclohex-3-en-1-yl)methyl]piperidine-2,6-dione can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the reaction of 3,4-dimethylcyclohex-3-ene-1-carboxylic acid with methylamine to form the corresponding amide. This amide is then treated with sodium hydride and 1,3-dibromopropane to yield the desired piperidine intermediate. Finally, this intermediate is oxidized using potassium permanganate to produce 1-[(3,4-Dimethylcyclohex-3-en-1-yl)methyl]piperidine-2,6-dione.
Applications De Recherche Scientifique
1-[(3,4-Dimethylcyclohex-3-en-1-yl)methyl]piperidine-2,6-dione has been the subject of numerous scientific studies due to its potential therapeutic effects. Research has shown that 1-[(3,4-Dimethylcyclohex-3-en-1-yl)methyl]piperidine-2,6-dione has anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of various diseases, including neurodegenerative disorders, cancer, and inflammatory diseases.
Propriétés
Formule moléculaire |
C14H21NO2 |
|---|---|
Poids moléculaire |
235.32 g/mol |
Nom IUPAC |
1-[(3,4-dimethylcyclohex-3-en-1-yl)methyl]piperidine-2,6-dione |
InChI |
InChI=1S/C14H21NO2/c1-10-6-7-12(8-11(10)2)9-15-13(16)4-3-5-14(15)17/h12H,3-9H2,1-2H3 |
Clé InChI |
XSGQAQRVBFMIJT-UHFFFAOYSA-N |
SMILES |
CC1=C(CC(CC1)CN2C(=O)CCCC2=O)C |
SMILES canonique |
CC1=C(CC(CC1)CN2C(=O)CCCC2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



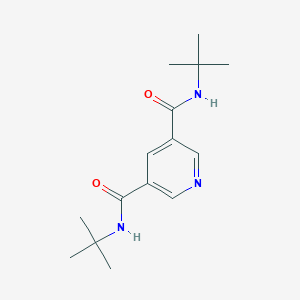
![Spiro(1-azatricyclo[3.3.1.1~3,7~]decane-6,2'-[1,3]-dithiolane)-2-ol](/img/structure/B289809.png)
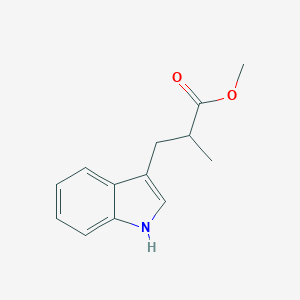
![4-(2-Oxa-3-azabicyclo[2.2.2]oct-5-en-3-ylmethyl)benzoic acid](/img/structure/B289814.png)
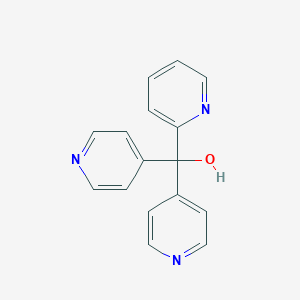
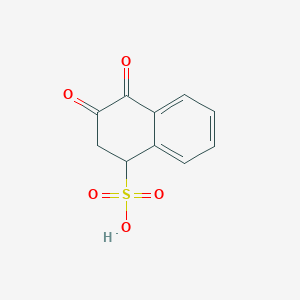

![7,8,9,10-Tetrahydrodibenzo[c,h]cinnoline](/img/structure/B289821.png)
